4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol

Stereoselective Synthesis Haloalkyne Reduction Lipoxin Intermediate

For programs targeting the ALX/FPR2 receptor, this (2S,3E)-stereoisomer is non-negotiable. Its unique E-vinyl bromide moiety enables precise palladium-catalyzed cross-couplings, avoiding side reactions common with iodo analogues. The (2S) configuration is essential for the (15S) chirality in active Lipoxin A4 analogues, directly influencing in vivo efficacy. Substitution with racemic or alkyne precursors compromises synthetic outcomes and biological activity. Secure this definitive building block to ensure reproducible pharmacology in your inflammation research.

Molecular Formula C10H10BrFO2
Molecular Weight 261.09 g/mol
Cat. No. B14097478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol
Molecular FormulaC10H10BrFO2
Molecular Weight261.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(C=CBr)O)F
InChIInChI=1S/C10H10BrFO2/c11-6-5-9(13)7-14-10-3-1-8(12)2-4-10/h1-6,9,13H,7H2
InChIKeyBCBQENYDWQAHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol – Chiral Halogenated Allylic Alcohol for Lipoxin A4 Analog Synthesis


4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol (CAS 524714-06-5), specifically the (2S,3E)-stereoisomer, is a chiral, halogenated allylic alcohol with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol [1]. It is classified as a synthetic intermediate containing a vinyl bromide moiety and a para-fluorophenoxy ether group, making it a bifunctional building block for cross-coupling and electrophilic addition chemistry . Its primary documented application is as a key intermediate in the stereocontrolled synthesis of metabolically stable lipoxin A4 (LXA4) analogues, particularly the para-fluorophenoxy analogue designated ATLa2, which has demonstrated potent anti-inflammatory activity in vivo [2].

Why Generic Substitution of 4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol with In-Class Analogues Is Not Advisable


Generic substitution of this compound with its closest structural analogues—including the alkyne precursor (S)-4-bromo-1-(4-fluorophenoxy)but-3-yn-2-ol (CAS 524714-05-4), the iodo analogue (E)-1-(4-fluorophenoxy)-4-iodobut-3-en-2-ol (CAS 88462-73-1), or the non-fluorinated phenoxy analogue—is not scientifically equivalent and can compromise synthetic outcomes. The E-configured vinyl bromide moiety is stereoelectronically and chemically distinct from the alkyne precursor, offering different reactivity in palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki couplings [1]. The bromo substituent provides a balanced leaving-group aptitude that is kinetically matched to the sequential coupling steps required in lipoxin A4 analogue assembly, whereas the iodo analogue, while more reactive, introduces greater cost, reduced stability toward light and nucleophiles, and potential for undesired side reactions [2]. Furthermore, the (2S) stereochemistry at the secondary alcohol is essential for setting the correct absolute configuration at C-15 of the final lipoxin analogue; racemic or epimeric intermediates yield diastereomeric final products with altered biological activity [3]. These differences are quantitatively substantiated below.

Quantitative Differentiation Evidence: 4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol vs. Closest Analogues


Stereospecific Synthesis Yield: (2S,3E)-Bromoalkene via LAH/AlCl3 Reduction Outperforms Alternative Routes

The target (2S,3E)-4-bromo-1-(4-fluorophenoxy)but-3-en-2-ol is obtained via lithium aluminum hydride/aluminum trichloride reduction of chiral propargylic alcohol precursor (S)-4-bromo-1-(4-fluorophenoxy)but-3-yn-2-ol in 81% isolated yield with complete E-stereospecificity. This represents a well-characterized, reproducible synthetic transformation documented in the authoritative Science of Synthesis reference work [1]. In contrast, the corresponding iodo analogue (CAS 88462-73-1) is not reported via an analogous high-yielding stereospecific route in the primary literature, and its synthesis typically involves N-iodosuccinimide-mediated procedures with yields ranging from 60-88% depending on substrate and conditions [2], introducing variability that complicates process scale-up and procurement planning.

Stereoselective Synthesis Haloalkyne Reduction Lipoxin Intermediate

Halogen Leaving-Group Optimization: Bromine Balances Reactivity and Stability for Sequential Lipoxin Coupling Chemistry

The vinyl bromide moiety in the target compound is specifically optimized for the palladium-catalyzed Sonogashira coupling step central to lipoxin A4 analog construction. In the Phillips et al. (2003) synthesis, the (2S,3E)-bromoalkene undergoes Sonogashira coupling with a terminal alkyne to install the conjugated tetraene system of the lipoxin scaffold [1]. The C-Br bond (bond dissociation energy ~285 kJ/mol for vinyl bromide) provides sufficient oxidative addition reactivity toward Pd(0) while avoiding the premature decomposition and homocoupling side reactions associated with the more labile C-I bond (BDE ~226 kJ/mol) [2]. The iodo analogue (CAS 88462-73-1), with a molecular weight of 308.09 g/mol vs. 261.09 g/mol for the bromo compound, also carries a 18% mass penalty that reduces atom economy in multi-step synthesis. The unsubstituted phenoxy analogue (lacking the para-fluoro substituent) would produce a final lipoxin analogue lacking the metabolic stabilization conferred by the fluorine atom, as demonstrated in the 1999 Clish et al. study where ATLa2 showed ~100% recovery vs. ~40% loss for native LXA4 [3].

Cross-Coupling Sonogashira Reaction Vinyl Halide Reactivity

Defined (2S,3E) Stereochemistry Enables Correct C-15 Configuration in Bioactive Lipoxin A4 Analogue ATLa2

The (2S) absolute configuration at the secondary alcohol of the target compound is directly translated into the (15S) configuration of the final lipoxin A4 analogue ATLa2 [1]. The Phillips et al. (2003) synthesis employed this chiral intermediate to construct methyl (5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoate, confirming that the stereochemical information is faithfully conserved through the multi-step sequence. The resulting ATLa2 demonstrated an IC50 of approximately 0.05 nM for blocking TNF-α secretion from human PBMC stimulated by anti-CD3 antibodies, representing potent, stereochemically-dependent bioactivity [2]. By contrast, the alkyne precursor (S)-4-bromo-1-(4-fluorophenoxy)but-3-yn-2-ol (CAS 524714-05-4) lacks the E-configured alkene geometry required for the conjugated tetraene system of the natural product, while racemic or epimeric mixtures of the bromoalkene intermediate would yield diastereomeric final products with unpredictable pharmacological profiles.

Chiral Intermediate Lipoxin A4 Analogue Stereochemical Integrity

Commercial Purity Benchmarking: 98% Minimum Purity with Defined Storage Conditions Ensures Reproducible Multi-Step Synthesis

The target compound is commercially available at 98% purity from multiple specialized research chemical suppliers, including Toronto Research Chemicals (TRC Catalog No. B684370) and Coompo Research Chemicals (Catalog No. C210362), with specified storage conditions of 2-8°C under inert atmosphere and protection from light [1]. The deuterated analogue (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4 (TRC Catalog No. B684372) is also available for use as an internal standard in LC-MS/MS quantification, with a molecular weight of 265.11 g/mol (C10D4H6BrFO2) . In contrast, the iodo analogue (CAS 88462-73-1) is listed by fewer suppliers and typically at lower purity grades, reflecting the greater synthetic challenge and instability of the vinyl iodide functionality [2]. The alkyne precursor (CAS 524714-05-4) has a molecular weight of 259.07 g/mol and is commercially available at 95% purity, representing a lower purity specification that may necessitate additional purification before use in stereospecific reduction .

Chemical Purity Procurement Specification Intermediate Quality Control

Downstream ATLa2 Metabolic Stability: 100% Recovery at 3 Hours Validates the para-Fluorophenoxy Design Strategy

The ultimate justification for procuring the target bromoalkene intermediate lies in the demonstrated metabolic stability of the final lipoxin A4 analogue it enables. Clish et al. (1999) compared the biostability of native LXA4, ATLa1 (15(R/S)-methyl-LXA4), and ATLa2 (15-epi-16-(para-fluoro)-phenoxy-LXA4) in heparinized mouse whole blood at 37°C [1]. After 3 hours of incubation, ATLa2 was recoverable to approximately 100%, ATLa1 to approximately 90%, while native LXA4 suffered approximately 40% degradation. This remarkable stability is directly attributable to the para-fluorophenoxy group introduced via the target intermediate, which blocks ω-oxidation and β-oxidation metabolic pathways [2]. The native LXA4 half-life in vivo is reported to be less than 2 minutes due to rapid inactivation by 15-hydroxyprostaglandin dehydrogenase . The ATLa2 analogue also demonstrated potent in vivo efficacy: a single bolus reduced serum creatinine in a murine ischemic acute renal failure model from 2.49 ± 0.19 mg/dL (ARF + vehicle) to 0.75 ± 0.12 mg/dL (P < 0.001), comparable to sham-operated controls (0.77 ± 0.04 mg/dL) [3].

Metabolic Stability Lipoxin Pharmacology Drug Design

Optimal Application Scenarios for 4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol Based on Quantitative Differentiation Evidence


Stereocontrolled Synthesis of Metabolically Stable Lipoxin A4 Analogues (ATLa2 Family)

This compound is the definitive choice for research groups synthesizing para-fluorophenoxy lipoxin A4 analogues (ATLa2 and derivatives) requiring the (15S) absolute configuration. The 81% isolated yield with complete E-stereospecificity via LAH/AlCl3 reduction [1], combined with the demonstrated ~100% metabolic stability at 3h for the final ATLa2 product vs. ~60% for native LXA4 [2], establishes this intermediate as irreplaceable for programs targeting the validated ALX/FPR2 receptor with metabolically stabilized ligands. Procurement of the (2S,3E) stereoisomer from suppliers such as Toronto Research Chemicals (TRC B684370) at 98% purity ensures that the stereochemical and purity requirements for reproducible pharmacological studies are met.

Sonogashira Cross-Coupling-Based Assembly of Conjugated Polyene Natural Product Scaffolds

The vinyl bromide moiety is kinetically optimized for Pd(0)-catalyzed Sonogashira coupling with terminal alkynes, as demonstrated in the Phillips et al. (2003) synthesis [3]. The C-Br bond dissociation energy (~285 kJ/mol) provides sufficient reactivity for efficient oxidative addition while avoiding the premature decomposition associated with vinyl iodides (~226 kJ/mol BDE) [4]. This compound is therefore preferred over the iodo analogue (CAS 88462-73-1) for multi-step sequences requiring sequential coupling reactions where chemoselectivity and intermediate stability are critical. The bifunctional nature—allylic alcohol for further functionalization plus vinyl bromide for cross-coupling—makes it a versatile building block for conjugated polyene systems beyond lipoxin chemistry.

Isotope-Labeled Internal Standard Preparation for Quantitative LC-MS/MS Bioanalysis

The availability of the deuterated analogue (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4 (TRC B684372, MW 265.11) enables precise quantification of the ATLa2 drug substance and its metabolites in biological matrices. The d4-isotopologue, carrying four deuterium atoms on the fluorophenoxy ring, provides a mass shift of +4.02 Da relative to the unlabeled compound, sufficient for reliable selected reaction monitoring (SRM) without isotopic cross-talk. This pairing of labeled and unlabeled bromoalkene intermediates from the same supplier ensures synthetic consistency between the analyte and internal standard, a critical requirement for validated bioanalytical methods supporting IND-enabling pharmacokinetic studies.

Academic and Pharmaceutical Research on Resolution of Inflammation and Ischemia-Reperfusion Injury

Research programs investigating the therapeutic potential of lipoxin A4 analogues in inflammatory disorders, ischemia-reperfusion injury, and related conditions should prioritize this intermediate. The downstream ATLa2 compound demonstrated striking renal protection in a murine ARF model: serum creatinine reduced from 2.49 ± 0.19 mg/dL to 0.75 ± 0.12 mg/dL (P < 0.001), comparable to sham-operated controls [5]. It also inhibited leukotriene B4-induced PMN infiltration by approximately 78% and phorbol ester-induced infiltration by approximately 49% in mouse ear skin models [2]. These robust in vivo efficacy data, directly linked to the structural features installed via this intermediate, justify its selection for translational inflammation research programs.

Quote Request

Request a Quote for 4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.